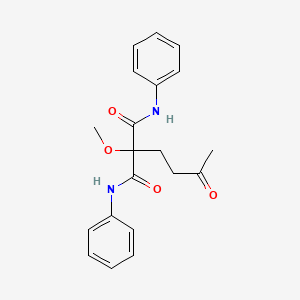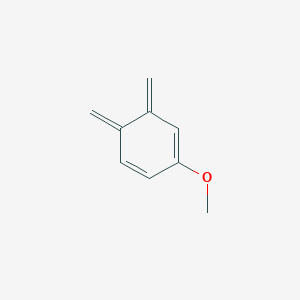
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexa-1,3-diene, featuring methoxy and dimethylidene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclohexa-1,3-diene with methoxy and dimethylidene groups. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxy-substituted cyclohexanones, while reduction can produce methoxy-substituted cyclohexanes.
Aplicaciones Científicas De Investigación
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,3-diene: The parent compound without the methoxy and dimethylidene substituents.
2-Methoxycyclohexa-1,3-diene: A similar compound with only the methoxy group.
5,6-Dimethylidenecyclohexa-1,3-diene: A compound with only the dimethylidene groups.
Uniqueness
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methoxy and dimethylidene groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
94632-32-3 |
|---|---|
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2-methoxy-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C9H10O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H2,3H3 |
Clave InChI |
VZWGVNDGKLOZSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C)C(=C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




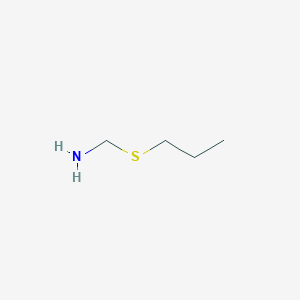
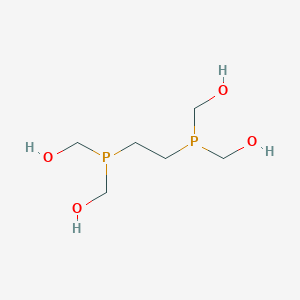
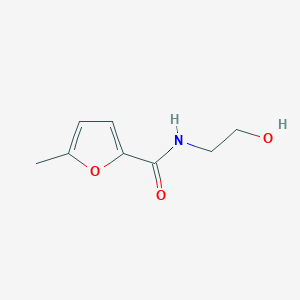
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)



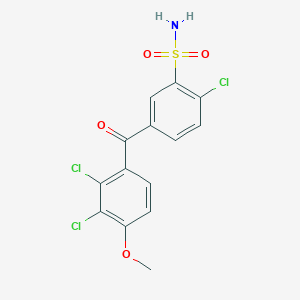
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
